molecular formula C13H11ClO4S2 B13187660 Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate

Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate

Cat. No.: B13187660
M. Wt: 330.8 g/mol
InChI Key: NHBBIFXISURTJH-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a chlorosulfonyl (-SO₂Cl) group at position 3 and a 3-methylphenyl substituent at position 3. This compound is structurally significant due to its reactive sulfonyl chloride moiety, which enables diverse chemical modifications, particularly in pharmaceutical and agrochemical synthesis. The compound’s reactivity and applications are influenced by the electron-withdrawing chlorosulfonyl group and the aromatic 3-methylphenyl ring, which modulate its electronic and steric properties .

Properties

Molecular Formula

C13H11ClO4S2

Molecular Weight

330.8 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-5-(3-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C13H11ClO4S2/c1-8-4-3-5-9(6-8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3

InChI Key

NHBBIFXISURTJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorosulfonation of a thiophene derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and methanol under controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation and esterification processes. These methods are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chlorosulfonyl group.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The thiophene ring structure also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
  • Molecular Weight : 384.77 g/mol.
  • Substituents : A trifluoromethyl (-CF₃) group at position 5 and a phenyl ring at position 3.
  • Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the 3-methylphenyl group. This compound’s higher molecular weight (384.77 vs.
Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate
  • Molecular Weight : 334.77 g/mol.
  • Substituents : A 2-fluorophenyl group at position 4.
  • Key Differences : The fluorine atom introduces strong electron-withdrawing effects, which may increase electrophilicity at the chlorosulfonyl group. This contrasts with the electron-donating methyl group in the target compound, which could reduce reactivity toward nucleophiles .
Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate
  • Molecular Weight : 240.68 g/mol.
  • Substituents : Chlorosulfonyl group at position 5; lacks aromatic substituents.
  • Key Differences : The absence of a phenyl or methylphenyl group simplifies the structure, reducing steric hindrance. This compound is more reactive in sulfonation reactions but less versatile in applications requiring aromatic interactions (e.g., enzyme inhibition) .

Functional Group Replacements

Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate
  • Molecular Weight : 312.19 g/mol.
  • Substituents: Amino (-NH₂) group at position 3 and 3-bromophenyl at position 5.
  • Key Differences: The amino group increases nucleophilicity, making this compound suitable for condensation or acylation reactions. However, the lack of a chlorosulfonyl group limits its utility in sulfonamide formation .
Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
  • Molecular Weight : 309.43 g/mol.
  • Substituents : Isopropylsulfonyl (-SO₂C₃H₇) at position 4 and methylthio (-SMe) at position 5.
  • Key Differences : The isopropylsulfonyl group provides steric hindrance, reducing reactivity compared to chlorosulfonyl. The methylthio group enhances hydrophobicity but may decrease stability under oxidative conditions .

Physical and Spectral Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
Target Compound Not Reported ~312 (estimated) Chlorosulfonyl S=O stretch (~1370 cm⁻¹, IR)
Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate Not Reported 384.77 CF₃ signal at δ 120–125 ppm (¹³C NMR)
Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate Not Reported 240.68 Thiophene ring protons at δ 7.2–7.5 (¹H NMR)
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate Not Reported 312.19 NH₂ stretch ~3400 cm⁻¹ (IR)

Biological Activity

Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate, with the CAS number 70374-37-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C13H11ClO4S2
  • Molecular Weight : 330.81 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 424.6 ± 55.0 °C at 760 mmHg
  • Flash Point : 210.6 ± 31.5 °C
PropertyValue
Molecular FormulaC13H11ClO4S2
Molecular Weight330.81 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point424.6 ± 55.0 °C
Flash Point210.6 ± 31.5 °C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study conducted by Lin et al., various derivatives of thiophene compounds were synthesized and tested against bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated that the compound showed promising inhibition zones, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating a potential mechanism for reducing inflammation in various conditions .

Case Studies

  • Study on Hepatitis B Inhibition : A molecular docking study highlighted the compound's potential as an inhibitor of hepatitis B virus (HBV). The binding affinity was analyzed using computational methods, revealing strong interactions with viral proteins, which could lead to further development as an antiviral agent .
  • Crystal Structure Analysis : A detailed crystal structure analysis revealed significant intermolecular interactions that contribute to the stability of the compound in biological systems. The presence of hydrogen bonds and π-π stacking interactions was noted, which may enhance its biological activity .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The chlorosulfonyl group may interact with nucleophilic sites on enzymes, inhibiting their activity.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in inflammation and infection responses.

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